3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
The compound 3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic scaffold. Its structure includes:
- A 5-methyl substituent, which may stabilize the tetrahydro ring conformation.
- A 3,4-difluorophenyl carboxamide moiety at position 7, introducing electron-withdrawing fluorine atoms that enhance metabolic stability and binding selectivity.
- Dioxo groups at positions 2 and 4, creating hydrogen-bonding sites for target engagement.
Pyrrolo[3,2-d]pyrimidines are pharmacologically significant due to their structural similarity to purines, enabling interactions with kinase and enzyme active sites.
Properties
IUPAC Name |
3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c1-26-11-14(19(28)24-13-7-8-15(22)16(23)9-13)17-18(26)20(29)27(21(30)25-17)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZLUOLKLDMOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation.
Mode of Action
The compound’s mode of action is not fully understood. It is likely that it interacts with its targets by binding to the active site, thereby inhibiting the enzyme’s activity. This could result in changes to the cell cycle, potentially leading to cell death.
Biochemical Pathways
Given its potential inhibition of cdk2, it may impact the cell cycle regulation pathway. This could lead to a halt in cell division, thereby preventing the proliferation of cancer cells.
Pharmacokinetics
Similar compounds have been found to have suitable binding interactions with their target, suggesting good bioavailability
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines. This suggests that the compound could potentially induce cell death in cancer cells.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a chemical reaction that may be involved in the compound’s synthesis. Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring, a key step in the compound’s interaction with its target.
Biological Activity
Chemical Structure and Properties
Compound X features a complex structure characterized by a pyrrolopyrimidine core with several functional groups that may influence its biological activity. The presence of the 3,4-difluorophenyl moiety is particularly noteworthy due to its potential role in enhancing pharmacological properties.
Antiviral Activity
Recent studies have indicated that compounds structurally similar to compound X exhibit significant antiviral properties. For example, derivatives with similar scaffolds have shown efficacy against HIV-1 by inhibiting integrase (IN) activity. The carbonyl oxygen of the difluorobenzyl amide group has been suggested to play a crucial role in binding interactions that enhance antiviral potency .
Enzyme Inhibition
Compound X has also been evaluated for its ability to inhibit various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in neurodegenerative diseases like Alzheimer's. Preliminary data suggest that modifications in the benzyl and difluorophenyl groups can significantly affect inhibitory potency. For instance, certain benzyl derivatives have shown IC50 values in the low micromolar range, indicating strong inhibitory effects .
Study 1: Antiviral Efficacy
A study conducted on a series of pyrrolopyrimidine derivatives demonstrated that compounds with a difluorophenyl substituent exhibited enhanced antiviral activity against HIV-1. The most potent derivative showed an IC50 value of 0.5 µM, highlighting the importance of structural optimization .
Study 2: Cholinesterase Inhibition
Another investigation focused on the cholinesterase inhibitory activity of benzyl-substituted pyrrolopyrimidines. The study found that modifications to the benzyl group could significantly enhance AChE inhibition, with some compounds achieving IC50 values below 10 µM . This suggests that compound X may similarly benefit from structural optimization.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
N-(3-Chloro-4-Methylphenyl)-3-(4-Chlorophenyl)-5-Methyl-2,4-Dioxo-2,3,4,5-Tetrahydro-1H-Pyrrolo[3,2-d]Pyrimidine-7-Carboxamide (CAS: 921852-08-6)
- Substituents :
- 3-(4-Chlorophenyl) instead of 3-benzyl.
- N-(3-Chloro-4-methylphenyl) instead of N-(3,4-difluorophenyl).
- Molecular Weight : 443.3 vs. ~465 (estimated for the target compound).
- Impact :
3-Benzyl-N-(3,5-Dimethylphenyl)-5-Methyl-2,4-Dioxo-2,3,4,5-Tetrahydro-1H-Pyrrolo[3,2-d]Pyrimidine-7-Carboxamide
- Substituents :
- 3,5-Dimethylphenyl instead of 3,4-difluorophenyl.
Heterocyclic Analogs with Pyrazolo[1,5-a]Pyrimidine Core
N-(4-Cyanophenyl)-5-(3,4-Dichlorophenyl)-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-2-Carboxamide
- Core Structure : Pyrazolo[1,5-a]pyrimidine instead of pyrrolo[3,2-d]pyrimidine.
- Substituents: 4-Cyanophenyl and 3,4-dichlorophenyl groups.
- Molecular Weight : 476.2.
- Impact: The pyrazole ring introduces different electronic properties, while trifluoromethyl and cyano groups enhance polarity and binding specificity .
3-(2,4-Dichlorophenyl)-5-(4-Fluorophenyl)-2-Phenyl-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine
Substituent Effects on Properties
Key Research Findings
Electron-Withdrawing Groups : Fluorine and chlorine substituents improve target engagement but require balancing with solubility-enhancing groups (e.g., morpholine in Reference Example 107 , EP 4374877) .
Core Rigidity : Pyrrolo[3,2-d]pyrimidines exhibit greater conformational flexibility than pyrazolo[1,5-a]pyrimidines, impacting binding kinetics .
Synthetic Yields : Carboxamide derivatives (e.g., compound 10a , 39% yield) often require optimized coupling conditions compared to amine derivatives (e.g., compound 9 , 81% yield) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of pyrrolo[3,2-d]pyrimidine derivatives like this compound?
- Methodological Answer : Synthesis optimization requires evaluating reaction conditions (solvent, temperature, catalyst) and precursor compatibility. For example:
- Precursor Activation : Use methanol or ethanol-DMF mixtures to enhance solubility of intermediates, as shown in the synthesis of structurally similar compounds (e.g., compound 9 via Method A/B using 3-amino-2-cyanopyrrole precursors) .
- Reflux Duration : Extended reflux times (6–8 hours) improve cyclization efficiency in pyrrolo-pyrimidine core formation .
- Purification : Recrystallization from ethanol-DMF yields higher purity compared to single-solvent systems .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR Analysis : Use - and -NMR to confirm substituent positions (e.g., benzyl, difluorophenyl groups) and assess ring proton environments .
- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., C–C mean deviation = 0.005 Å in related pyrimidine derivatives) to confirm stereochemistry and crystal packing .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., ESI-MS for detecting [M+H] ions) .
Advanced Research Questions
Q. How can computational methods enhance the design of reaction pathways for this compound?
- Methodological Answer : Integrate quantum chemical calculations and reaction path searches to:
- Predict intermediate stability using DFT (density functional theory) for cyclization steps.
- Screen solvent effects (e.g., DMF vs. methanol polarity) via COSMO-RS models to optimize yield .
- Apply machine learning to identify optimal reaction conditions from historical data (e.g., ICReDD’s feedback loop combining computation and experiment) .
Q. What strategies address contradictions in reported synthetic yields for pyrrolo[3,2-d]pyrimidine derivatives?
- Methodological Answer :
- Parameter Sensitivity Analysis : Test variables like reflux time (e.g., 5 vs. 7 hours in Methods A/B/C for compound 12 ) to identify critical yield-limiting steps .
- Byproduct Profiling : Use HPLC-MS to detect side products (e.g., incomplete cyclization or hydrolysis) and adjust reaction stoichiometry .
- Cross-Validation : Compare crystallization solvents (e.g., ethanol vs. ethanol-DMF) to isolate high-purity products and minimize yield discrepancies .
Q. How can researchers elucidate the reaction mechanism for substituent introduction (e.g., benzyl or difluorophenyl groups)?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., nucleophilic substitution vs. radical pathways).
- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during reflux (e.g., tracking carbonyl stretching frequencies in amide bond formation) .
- Theoretical Modeling : Calculate activation energies for substituent attachment using transition state theory (e.g., B3LYP/6-31G* level) .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Reactor Design : Optimize heat transfer in large-scale reflux systems using jacketed reactors to maintain uniform temperature .
- Separation Efficiency : Implement membrane technologies (e.g., nanofiltration) for solvent recovery and impurity removal .
- Process Control : Use PAT (Process Analytical Technology) tools like inline NMR for real-time monitoring of reaction progression .
Data Analysis and Validation
Q. How should researchers reconcile discrepancies between computational predictions and experimental results?
- Methodological Answer :
- Error Source Identification : Compare computed vs. observed bond lengths (e.g., C–C deviations >0.01 Å may indicate solvation effects not modeled in DFT) .
- Multi-Method Validation : Cross-check DFT results with MP2 or CCSD(T) calculations for critical intermediates .
- Experimental Replicates : Perform triplicate syntheses to assess reproducibility and statistical significance of yield variations .
Q. What advanced techniques can resolve ambiguous spectroscopic data (e.g., overlapping NMR signals)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve proton-proton coupling and assign quaternary carbons in crowded regions (e.g., pyrrolo-pyrimidine ring protons) .
- Dynamic NMR : Analyze temperature-dependent splitting to identify rotamers or conformational exchange .
- Solid-State NMR : Complement X-ray data by probing crystal packing effects on chemical shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
